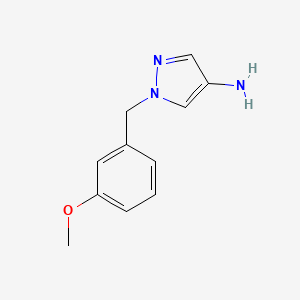

1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKKCWFXWWPOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424499 | |

| Record name | 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957261-62-0 | |

| Record name | 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro and in Vivo Pharmacological Investigations of 1 3 Methoxy Benzyl 1h Pyrazol 4 Ylamine Derivatives

Anticancer Activity Studies and Molecular Target Identification

Derivatives of pyrazole (B372694) are recognized for their potential as anticancer agents, largely due to their ability to inhibit various cellular targets crucial for cancer cell proliferation and survival. nih.gov

Efficacy Evaluation Against Diverse Cancer Cell Lines

The cytotoxic effects of pyrazole derivatives have been evaluated across a spectrum of human cancer cell lines. For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov Among these, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (referred to as 3f) was identified as the most potent, showing significant dose- and time-dependent toxicity to the cancer cells. nih.gov

Specifically, compound 3f exhibited IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively, which were considerably lower than the IC50 values of the standard chemotherapy drug, Paclitaxel (49.90 µM and 25.19 µM at the same time points). nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have shown anti-cancer potency towards HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have also demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Time Point | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 µM | 24h | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 6.45 µM | 48h | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 | 49.90 µM | 24h | nih.gov |

| Paclitaxel (Reference) | MDA-MB-468 | 25.19 µM | 48h | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 9a | Hela, MCF7, HCT-116 | 26.44 ± 3.23 µM (on WI-38) | Not Specified | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 14g | Hela, MCF7, HCT-116 | 21.81 ± 2.96 µM (on WI-38) | Not Specified | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar | Not Specified | nih.gov |

Identification and Validation of Molecular Targets (e.g., Protein Kinases, EGFR, VEGFR, CDK8, HDAC)

The anticancer effects of pyrazole derivatives are often attributed to their interaction with specific molecular targets. Cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, are prominent targets. nih.gov For example, pyrazolo[3,4-b]pyridine derivatives 9a and 14g have demonstrated inhibitory activity against CDK2 and CDK9. nih.gov Compound 9a showed an IC50 of 1.630 µM against CDK2 and 0.262 µM against CDK9, while compound 14g had IC50 values of 0.460 µM and 0.801 µM against CDK2 and CDK9, respectively. nih.gov

Spleen tyrosine kinase (Syk), a key enzyme in the B cell receptor (BCR) signaling pathway, has also been identified as a target. nih.govresearchgate.net A series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives were developed as potent Syk inhibitors. nih.govresearchgate.net One derivative, 19q, was found to be a highly potent Syk inhibitor with an IC50 of 0.52 nM. nih.govresearchgate.net

Furthermore, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to a 1,2,3-triazole moiety have been identified as promising Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com Two compounds from this class, 10 and 13, were the most potent, with IC50 values of 0.33 µM and 0.38 µM against EGFR, respectively. mdpi.com Histone deacetylases (HDACs) are another class of enzymes targeted by pyrazole-related structures, with benzohydrazides showing potential in targeting class I HDACs. nih.gov

Mechanistic Insights into Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic activity of these pyrazole derivatives is often mediated through the induction of apoptosis and cell cycle arrest. The pyrazole derivative 3f was shown to induce apoptosis in MDA-MB-468 cells, which was associated with an increase in reactive oxygen species (ROS) levels and caspase 3 activity. nih.gov

Cell cycle analysis revealed that these compounds can arrest cell cycle progression at different phases. For instance, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative caused cell cycle arrest at the S phase in human melanoma (VMM917) cells. kaznu.kz Similarly, a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative led to S-phase arrest in Jurkat cells. researchgate.net In another study, benzimidazole (B57391) derivatives 10 and 13 were found to arrest the cell cycle at different phases in various cancer cell lines, including A549, MDA-MB-231, and SKOV3 cells. mdpi.com For example, in SKOV3 cells, compound 10 arrested the cell cycle in the S and G2 phases, while compound 13 caused arrest in the G1 and S phases. mdpi.com N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been found to modulate autophagy, a cellular degradation process, by reducing mTORC1 activity. nih.gov

Antimicrobial Potential (Antibacterial and Antifungal Activities)

In addition to their anticancer properties, pyrazole derivatives have been investigated for their ability to combat microbial pathogens.

Inhibition Profiles Against Bacterial Strains (e.g., MRSA, Escherichia coli)

A variety of pyrazole derivatives have demonstrated notable antibacterial activity. A series of 1,3,5-trisubstituted-2-pyrazolines were synthesized and tested against several Gram-positive and Gram-negative bacteria. greenpharmacy.info The results indicated that substitutions with chloro, bromo, fluoro, and nitro groups at the third and fifth positions of the pyrazole ring could enhance antibacterial activity, whereas methyl and methoxy (B1213986) substitutions tended to reduce it. greenpharmacy.info

In another study, 1,3-diphenyl pyrazole derivatives showed significant growth inhibition against Staphylococcus aureus. google.com Some of these compounds were active against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 16 µg/mL. google.com Similarly, certain dipyrazolylbenzene derivatives exhibited potent activity against MRSA. nih.gov The antibacterial activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has also been evaluated against standard strains of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov

| Derivative Class | Bacterial Strain | Activity/Measurement | Concentration | Reference |

| 1,3-Diphenyl pyrazole derivatives | MRSA | MIC | As low as 16 µg/mL | google.com |

| Dipyrazolylbenzene derivative 12 | MRSA | Strong Efficacy | 10 µg/mL | nih.gov |

| 1,3,5-Trisubstituted-2-pyrazolines | S. aureus, E. coli | Zone of Inhibition | 50 and 100 µg/mL | greenpharmacy.info |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | S. aureus, E. coli | Antimicrobial Activity | Not Specified | nih.gov |

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of pyrazole derivatives has been established against various pathogenic fungi. A series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested in vitro against phytopathogenic fungi, including Alternaria porri and Rhizoctonia solani. nih.gov The isoxazole (B147169) pyrazole carboxylate 7ai demonstrated significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov

Furthermore, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their antifungal properties against mycotoxic strains such as Aspergillus flavus and Alternaria alternata. nih.gov Among the synthesized compounds, derivatives 9d, 9g, and 9h showed potent antimicrobial activities. nih.gov Additionally, novel 1,2,4-triazolyl-α-amino acids and their dipeptides have been evaluated for their efficacy against Aspergillus species, with some showing greater potency than the standard antifungal drug fluconazole. mdpi.com

Anti-inflammatory and Enzyme Inhibition Studies

While pyrazole-containing compounds are widely recognized for their anti-inflammatory properties, with some derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, specific studies on the anti-inflammatory effects of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine derivatives could not be located. nih.govnih.govnih.govnih.gov Research has been conducted on other pyrazole structures, such as 1,3-diaryl pyrazoles and N-acylpyrazoles, demonstrating significant anti-inflammatory potential. nih.gov

Urease is a critical enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori, and its inhibition is a key therapeutic strategy. Although various heterocyclic compounds, including some pyrazole derivatives, have been investigated as urease inhibitors, no specific data on the urease inhibitory activity of this compound derivatives are present in the available literature.

Monoamine oxidase (MAO) inhibitors are important in the treatment of neurological disorders. nih.gov Similarly, the SARS-CoV-2 main protease is a major target for antiviral drug development. While research has identified pyrazole-based scaffolds with inhibitory activity against these enzymes, studies specifically evaluating derivatives of this compound for MAO or SARS-CoV-2 main protease inhibition were not found.

Other Noteworthy Biological Activities and Pharmacological Potential

The broader class of pyrazole derivatives has been shown to possess a wide array of other biological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.govijpsr.infoijnrd.org For instance, certain (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. researchgate.netnih.gov These compounds demonstrated significant anti-proliferative activity against various tumor cell lines. researchgate.netnih.gov However, these findings relate to a different substitution pattern than the one specified.

No specific studies detailing other biological activities or the pharmacological potential for derivatives of this compound could be retrieved to provide detailed research findings and data tables as requested.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 3 Methoxy Benzyl 1h Pyrazol 4 Ylamine Analogs

Elucidation of Critical Structural Features for Modulating Biological Activity

The biological activity of 1-benzyl-1H-pyrazol-4-ylamine analogs is dictated by several key structural features. The pyrazole (B372694) core itself is a crucial pharmacophore, often acting as a bioisostere for other aromatic rings like benzene (B151609), which can lead to enhanced potency and improved physicochemical properties such as solubility. nih.govpharmablock.com The N1-benzyl group and the C4-amino group are pivotal for interaction with biological targets.

For instance, in the context of kinase inhibition, the pyrazole ring can form important hydrogen bond interactions with the hinge region of the kinase. nih.govmdpi.com The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a feature that is modified upon substitution at the N1 position. mdpi.com The 4-amino group often serves as a key interaction point, forming hydrogen bonds within the active site of target proteins.

Studies on related aminopyrazole scaffolds have highlighted the importance of the substitution pattern on the pyrazole ring and the nature of the group at the N1 position for selectivity and potency. For example, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, small modifications on the pyrazole ring significantly affected their selectivity profile. nih.gov The flexibility of the molecule in the binding pocket is also a critical factor, and the 3-aminopyrazole (B16455) moiety has been identified as a good starting point for developing selective kinase inhibitors due to its favorable interactions. nih.gov

Influence of Substituents on the Pyrazole Ring and Benzyl (B1604629) Moiety on Pharmacological Potency and Selectivity

The potency and selectivity of 1-(3-methoxy-benzyl)-1H-pyrazol-4-ylamine analogs can be finely tuned by introducing various substituents on both the pyrazole ring and the benzyl moiety.

Substituents on the Benzyl Moiety:

The nature and position of substituents on the benzyl ring play a significant role in modulating biological activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its binding affinity to target receptors. nih.gov

For example, in a series of pyrazole-based human carbonic anhydrase inhibitors, the replacement of an electron-donating methyl group with an electron-withdrawing methoxy (B1213986) group on a phenyl ring attached to the pyrazole enhanced the inhibitory activity against all tested isoforms. rsc.org Specifically, a methoxy group at the para-position of the phenyl ring has been shown to be beneficial in some series. mdpi.com In another study on benzimidazole-pyrazole hybrids, the presence of a methoxy group on the phenyl ring was found to be important for activity. nih.gov

The position of the substituent on the benzyl ring is also critical. While direct SAR data for the 3-methoxy substitution on the benzyl ring of this compound is limited, studies on related structures can provide insights. For instance, in a series of pyrazole-based inhibitors, ortho-substitution on a pyrazole ring proved to be important for selectivity over related targets. mdpi.com

The following table summarizes the influence of substituents on a phenyl ring attached to a pyrazole core from a study on pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase (hCA) II, IX, and XII. rsc.org

| Compound | Substituent on Phenyl Ring at Position 5 of Pyrazole | hCA II IC₅₀ (μM) | hCA IX IC₅₀ (μM) | hCA XII IC₅₀ (μM) |

| 4a | H | 0.89 ± 0.11 | 0.98 ± 0.09 | 0.76 ± 0.08 |

| 4g | 4-OCH₃ | 0.45 ± 0.06 | 0.18 ± 0.03 | 0.12 ± 0.07 |

| 4h | 4-F | 0.51 ± 0.07 | 0.26 ± 0.04 | 0.38 ± 0.10 |

Substituents on the Pyrazole Ring:

Modifications to the pyrazole ring itself can have a profound impact on pharmacological properties. For instance, the introduction of a methyl group on the pyrazole ring has been shown to be significant for potency and can contribute to a slow dissociation from the target. mdpi.com In a study of pyrazole-based kinase inhibitors, an ortho substitution on the pyrazole ring was crucial for selectivity. mdpi.com

Conformational Analysis and its Correlation with Ligand-Receptor Binding

The three-dimensional conformation of this compound analogs is a key determinant of their interaction with biological targets. The relative orientation of the pyrazole and benzyl rings, as well as the conformation of the benzyl linker, dictates how the molecule fits into the binding pocket of a receptor or enzyme.

The interaction between a ligand and its receptor is a dynamic process, and the ability of the ligand to adopt a low-energy conformation that is complementary to the binding site is crucial for high-affinity binding. nih.govunina.it The binding of a ligand can induce conformational changes in the receptor, and understanding these changes is essential for rational drug design. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsnih.gov These models can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. researchgate.netkfupm.edu.sanih.govbiointerfaceresearch.com

Various QSAR approaches, including 2D-QSAR and 3D-QSAR (such as Comparative Molecular Field Analysis - CoMFA), have been successfully applied to pyrazole derivatives. shd-pub.org.rsnih.gov These models typically use a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as atomic charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

For example, a 2D-QSAR study on pyrazole-like acetylcholinesterase inhibitors identified the significance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments in determining biological activity. shd-pub.org.rs A 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors revealed the importance of steric, electrostatic, and hydrophobic fields for activity. nih.gov

The development of a robust QSAR model for this compound analogs would require a dataset of compounds with varying substituents and their corresponding biological activities. Such a model could provide valuable predictive insights for the design of new, more potent analogs.

Below is an example of the types of statistical parameters obtained from a QSAR study on pyrazole derivatives as acetylcholinesterase inhibitors. shd-pub.org.rs

| Model | r² (squared correlation coefficient) | q² (cross-validated r²) | pred_r² (predictive r²) |

| GA-MLR | 0.895 | 0.835 | 0.799 |

Computational Chemistry and in Silico Modeling of 1 3 Methoxy Benzyl 1h Pyrazol 4 Ylamine

Molecular Docking: Unveiling Ligand-Target Interactions

Molecular docking simulations are a cornerstone of modern drug design, offering predictions of how a ligand, such as 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine, will bind to a protein target. These studies illuminate the potential biological pathways the compound might influence and the specific molecular interactions that govern its activity.

Predicting Binding Strength and Orientation

While specific molecular docking studies exclusively on this compound are not widely published, a wealth of data from structurally similar pyrazole (B372694) derivatives offers valuable predictive insights. Protein kinases, a frequent target for this class of compounds, have been the subject of numerous docking studies with pyrazole-based ligands. nih.govresearchgate.net

For instance, various pyrazole derivatives have shown strong binding affinities when docked against key protein kinases. Docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis, have yielded binding energies for pyrazole derivatives between -8.57 and -10.09 kJ/mol. nih.govresearchgate.net In a separate study focusing on pyrazole-based inhibitors of Rearranged during Transfection (RET) kinase, another important cancer target, the most potent compound exhibited a binding energy of -7.14 kcal/mol. mdpi.com These figures suggest the formation of a stable and potent ligand-protein complex.

The anticipated binding pose of this compound would likely feature the central pyrazole ring system acting as a rigid scaffold to anchor the molecule within the protein's active site. From this core, the 3-methoxy-benzyl and 4-ylamine substituents are predicted to orient themselves to achieve optimal interactions with the surrounding amino acid residues, thereby maximizing binding affinity. nih.gov

Key Intermolecular Forces at Play

The stability of the interaction between a ligand and its protein target is dictated by a complex network of intermolecular forces. For pyrazole-based compounds, hydrogen bonds and hydrophobic contacts are of primary importance.

The nitrogen atoms within the pyrazole ring are well-established hydrogen bond acceptors, frequently interacting with amino acid residues in the hinge region of kinases, a critical area for inhibitor binding. nih.gov Furthermore, the 4-ylamine group on this compound serves as a potent hydrogen bond donor, likely to form strong connections with acceptor residues within the active site. The oxygen atom of the methoxy (B1213986) group on the benzyl (B1604629) substituent can also participate as a hydrogen bond acceptor. researchgate.net

In Silico ADME and Pharmacokinetic Profiling

Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME profiling helps to identify potential pharmacokinetic weaknesses early, allowing for more efficient and successful drug design.

Assessing Drug-Likeness and Bioavailability

A molecule's "drug-likeness" is often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. Computational platforms such as SwissADME are widely employed for these assessments. nih.gov

Historical data for pyrazole derivatives suggest that they generally possess favorable drug-like properties. bdpsjournal.orgnih.gov A study on a series of pyrazoline compounds, for example, found that they complied with the rules set forth by Lipinski, Veber, and Egan, indicating a high probability of good oral bioavailability. nih.gov It is therefore anticipated that this compound would also exhibit properties within the acceptable range for an orally administered drug. The presence of both polar (amine and methoxy) and nonpolar (benzyl and pyrazole rings) moieties suggests a balanced lipophilicity, which is essential for both aqueous solubility and the ability to cross biological membranes. The bioavailability radar, a feature of the SwissADME tool, often indicates that pyrazole derivatives possess favorable characteristics regarding molecular size, polarity, and flexibility. nih.gov

Synthetic Feasibility and Medicinal Chemistry Profile

The ease with which a compound can be synthesized is a crucial factor in its development. The pyrazole scaffold is readily accessible through a variety of established synthetic methodologies. The synthesis of 1-benzyl-1H-pyrazol-4-ylamine derivatives has been documented, typically involving the reaction of a pyrazole precursor with a substituted benzyl halide. nih.gov The inclusion of a methoxy group on the benzyl ring is a common and synthetically straightforward modification.

From a medicinal chemistry perspective, this compound is considered to have a favorable profile. It lacks functional groups that are commonly associated with toxicity or metabolic instability. The pyrazole ring is a stable aromatic system, and the benzyl and amine groups are frequently found in approved pharmaceutical agents. Computational tools can also flag compounds that are likely to be Pan-Assay Interference Compounds (PAINS), which can give false positive results in high-throughput screening. Thoughtfully designed pyrazole derivatives generally have a low propensity to be flagged as PAINS. bdpsjournal.org

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic characteristics with a high degree of accuracy. jcsp.org.pkresearchgate.netnih.gov For pyrazole derivatives, these calculations provide crucial insights that guide synthetic efforts and help in the rational design of molecules with desired functionalities. researchgate.netjcsp.org.pk

Application of Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various pyrazole derivatives to elucidate their molecular geometries, vibrational frequencies, and electronic properties. jcsp.org.pkresearchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict the optimized geometry of pyrazole compounds, which is the first step in understanding their behavior. jcsp.org.pkresearchgate.net

For instance, in studies of pyrazole-carboxamide compounds, DFT at the B3LYP/6-31G* level of theory was used to optimize their ground-state geometries. jcsp.org.pk This level of theory has been shown to provide reliable results for the structural parameters of such heterocyclic systems. The electronic properties, including the distribution of electron density and the nature of chemical bonds, are also readily analyzed through DFT. researchgate.net While specific data for this compound is not present in the cited literature, the application of DFT would similarly reveal the influence of the 3-methoxy-benzyl and amine substituents on the electronic environment of the pyrazole ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. jcsp.org.pkresearchgate.net

In the context of pyrazole derivatives, FMO analysis is frequently employed to understand their reaction mechanisms and predict their biological activity. For example, a DFT study on pyrazole-carboxamides calculated the HOMO and LUMO energies to explain their electronic and charge transfer properties. jcsp.org.pk Although specific values for this compound are not available, an illustrative table based on related compounds demonstrates the type of data generated.

Illustrative Data Table: Frontier Molecular Orbital Energies of Related Pyrazole Derivatives (Note: The following data is for different pyrazole derivatives and is presented for illustrative purposes only)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Pyrazole-carboxamide Derivative A | -6.21 | -1.89 | 4.32 | jcsp.org.pk |

| Pyrazole-carboxamide Derivative B | -5.98 | -1.55 | 4.43 | jcsp.org.pk |

| Phenyl-tagged Pyrazole-benzoxadiazole | -5.78 | -2.45 | 3.33 | researchgate.net |

This table showcases how computational studies provide quantitative measures of the frontier orbitals, which are essential for predicting the reactivity of these compounds. A smaller HOMO-LUMO gap, as seen in the phenyl-tagged pyrazole-benzoxadiazole, suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity compared to the pyrazole-carboxamide derivatives. jcsp.org.pkresearchgate.net

Computational Insights into Molecular Reactivity, Stability, and Bonding Characteristics

Computational chemistry offers a deep dive into the factors governing the reactivity, stability, and bonding of molecules. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to provide a quantitative measure of a molecule's reactivity. jcsp.org.pk

For pyrazole derivatives, these computational insights are invaluable. For example, studies on pyrazole-carboxamides have shown that derivatives with lower LUMO energy levels are more stable and less susceptible to oxidation. jcsp.org.pk The distribution of Mulliken atomic charges, another output of DFT calculations, reveals the sites within the molecule that are more likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Advanced Spectroscopic and Biophysical Characterization of Protein Ligand Interactions with 1 3 Methoxy Benzyl 1h Pyrazol 4 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Characterization.springernature.comspringernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions, providing information on binding affinity, kinetics, and the structure of the complex at an atomic level. springernature.com NMR experiments can be categorized as either ligand-observed or protein-observed.

Ligand-Based NMR Techniques (e.g., Saturation Transfer Difference (STD) NMR, Water Ligand Observed via Gradient Spectroscopy (WaterLOGSY), Structure-Activity Relationship by NMR (SAR by NMR)).springernature.comnorthwestern.edu

Ligand-based NMR methods are particularly useful for screening compound libraries and for characterizing weak interactions, as they focus on the NMR signals of the small molecule. rsc.org

Saturation Transfer Difference (STD) NMR: This technique is used to identify which parts of a ligand are in close contact with the protein. northwestern.eduresearchgate.net In a hypothetical experiment with 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine, selective saturation of the protein's resonances would be transferred to the bound ligand. northwestern.edu The protons of the ligand receiving the most saturation are those in closest proximity to the protein surface. This allows for the mapping of the binding epitope. nih.gov For instance, if the methoxybenzyl group showed a stronger STD effect than the pyrazole (B372694) ring, it would suggest that the former is more deeply buried in the protein's binding pocket.

Hypothetical STD NMR Results for this compound Binding

| Ligand Proton | Chemical Shift (ppm) | Hypothetical STD Amplification (%) | Implied Proximity to Protein |

|---|---|---|---|

| Methoxy (B1213986) (-OCH3) | 3.8 | 85 | Close |

| Benzyl (B1604629) (-CH2-) | 5.2 | 95 | Very Close |

| Pyrazole H-3 | 7.5 | 40 | Moderate |

| Pyrazole H-5 | 7.8 | 35 | Moderate |

Water Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment is highly sensitive for detecting weak binding and works by observing the transfer of magnetization from bulk water to the ligand via the protein. tandfonline.comnih.govnih.gov In the presence of a protein, ligands that bind will show opposite signal phases compared to non-binders. northwestern.edu For this compound, a positive WaterLOGSY signal for its protons would confirm its interaction with the target protein. By analyzing the relative intensities of the signals, one can infer which parts of the molecule are more solvent-exposed upon binding. tandfonline.comnih.gov

Structure-Activity Relationship by NMR (SAR by NMR): This fragment-based approach involves screening a library of small fragments for binding to the protein target. northwestern.edu Once initial hits are identified, they can be optimized or linked together to create a higher-affinity ligand. If this compound were identified as a hit, SAR by NMR could be used to explore how modifications to the methoxybenzyl or pyrazole moieties affect binding, guiding the synthesis of more potent analogs.

Protein-Based NMR for Conformational Changes Upon Ligand Binding.nih.gov

Protein-based NMR techniques require isotopically labeled protein (e.g., with ¹⁵N or ¹³C) and are used to monitor changes in the protein upon ligand binding. rsc.org

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a widely used method to identify the ligand binding site on a protein and to determine the dissociation constant (Kd). nih.govresearchgate.netbohrium.com By acquiring a series of ¹H-¹⁵N HSQC spectra of the protein while titrating in this compound, changes in the chemical shifts of specific amino acid residues are monitored. bcm.edu Residues with significant chemical shift changes are likely to be at or near the binding interface. nih.govresearchgate.net Plotting these changes against the ligand concentration allows for the calculation of the binding affinity. bohrium.com

Hypothetical Chemical Shift Perturbation Data

| Protein Residue | Change in ¹H Shift (ppm) | Change in ¹⁵N Shift (ppm) | Combined CSP (ppm) | Binding Site Proximity |

|---|---|---|---|---|

| Tyr65 | 0.25 | 1.10 | 0.38 | In binding site |

| Val102 | 0.18 | 0.85 | 0.28 | In binding site |

| Ser103 | 0.21 | 0.95 | 0.32 | In binding site |

Optical-Based Spectroscopic Techniques for Protein-Ligand Interaction Studies.springernature.com

Optical spectroscopy methods are complementary to NMR and provide valuable information about protein-ligand interactions.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding. researchgate.netbio-protocol.orgnih.gov If the binding of this compound to a protein containing tryptophan residues causes a change in the local environment of these residues, a quenching or enhancement of the fluorescence signal may be observed. researchgate.netnih.gov This change can be used to determine the binding affinity and stoichiometry. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins. anu.edu.auspringernature.comnih.gov While the binding of a small molecule like this compound may not always induce large-scale changes in the protein's secondary structure (far-UV CD), it can alter the tertiary structure, which can be detected in the near-UV CD spectrum. researchgate.netnih.gov Additionally, if the achiral ligand binds to a chiral protein, an induced CD (ICD) signal for the ligand may be observed, confirming the interaction. anu.edu.auspringernature.com

Other Biophysical Methods for Affinity and Kinetics Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Beyond NMR and optical spectroscopy, other biophysical techniques are essential for a complete thermodynamic and kinetic profile of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com It is considered the gold standard for determining the thermodynamic parameters of an interaction. A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). nih.govfrontiersin.org From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction between this compound and its target protein. nih.gov

Hypothetical ITC Data for Protein-Ligand Binding

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Affinity (Ka) | 2.5 x 10⁶ M⁻¹ |

| Dissociation Constant (Kd) | 400 nM |

| Enthalpy (ΔH) | -8.5 kcal/mol |

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a protein immobilized on a sensor surface in real-time. springernature.comnih.govrsc.org SPR experiments provide kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). rsc.org The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka). acs.org This technique is particularly valuable for its sensitivity and ability to measure a wide range of binding affinities and kinetics. reichertspr.com

Future Perspectives and Research Directions for 1 3 Methoxy Benzyl 1h Pyrazol 4 Ylamine and Its Derivatives

Rational Design and Synthesis of Next-Generation Pyrazole-Based Analogues with Enhanced Efficacy and Selectivity

The advancement of next-generation analogues of 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine hinges on the principles of rational drug design, guided by comprehensive structure-activity relationship (SAR) studies. nih.govmdpi.com The pyrazole (B372694) scaffold is highly amenable to various substitution reactions, offering extensive opportunities for structural modification to enhance therapeutic efficacy and selectivity. nih.gov SAR studies on different pyrazole series have consistently shown that the nature and position of substituents on the pyrazole core and its appended groups are critical determinants of biological activity. nih.govnih.gov

For instance, in the context of designing cannabinoid receptor antagonists, specific substitutions were found to be crucial for potent and selective activity: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were identified as key structural requirements. nih.gov Similarly, in the development of meprin α and β inhibitors, the introduction of acidic substituents, such as carboxyphenyl moieties or their bioisosteres, at the 3(5)-position of the pyrazole ring led to a general improvement in activity against meprin β. nih.gov The existing 3-methoxy-benzyl group and 4-amino group on the parent compound provide key anchor points for such modifications.

Future synthetic strategies will likely focus on:

Modification of the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyls, nitro groups) onto the benzyl moiety to modulate lipophilicity, electronic properties, and steric interactions with the target protein.

Derivatization of the Amino Group: Converting the 4-ylamine into amides, sulfonamides, or other functional groups to explore new hydrogen bonding interactions and alter pharmacokinetic properties. mdpi.com

Substitution on the Pyrazole Ring: Introducing small alkyl or other functional groups at the unoccupied C-3 and C-5 positions of the pyrazole ring to optimize target binding.

Modern synthetic methodologies, including multi-component reactions, microwave-assisted synthesis, and green chemistry protocols, can facilitate the efficient and regioselective production of these novel analogues. mdpi.comtsijournals.comresearchgate.net One-pot, three-component coupling reactions, for example, have been developed for the high-yield synthesis of polyfunctional pyrazoles. researchgate.net Such efficient synthetic routes are crucial for rapidly generating a diverse library of compounds for biological screening. nih.gov

Table 1: Influence of Substituents on Pyrazole Core Activity (Illustrative Examples)

| Position of Substitution | Substituent Type | Resulting Activity Change | Target Example | Citation |

|---|---|---|---|---|

| Position 1 | 2,4-Dichlorophenyl | Essential for high antagonistic activity | Cannabinoid Receptor 1 (CB1) | nih.gov |

| Position 3 | Carboxamido | Required for potent antagonistic activity | Cannabinoid Receptor 1 (CB1) | nih.gov |

| Position 3(5) | Carboxyphenyl (meta-substitution) | Increased activity against meprin β | Meprins | nih.gov |

| Position 5 | Para-substituted Phenyl | Key for potent antagonistic activity | Cannabinoid Receptor 1 (CB1) | nih.gov |

Exploration of Novel Therapeutic Indications and Biological Targets

The pyrazole scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets. mdpi.com Approved pyrazole-containing drugs are used to treat a range of conditions from cancer and inflammation to viral infections and hypertension. nih.govnih.gov This inherent versatility suggests that derivatives of this compound could be explored for a wide spectrum of therapeutic applications beyond a single disease area.

Numerous studies have highlighted the potential of pyrazole derivatives against various targets crucial in oncology, such as EGFR, VEGFR-2, CDKs, and BRAF V600E. nih.gov For example, a series of novel pyrazole-linked benzimidazole (B57391) conjugates showed significant inhibitory activity against Aurora A/B kinases, which are important targets in cancer therapy. mdpi.com Another study identified a pyrazole derivative as a potent dual inhibitor of EGFR and VEGFR-2. nih.gov Beyond cancer, pyrazole analogues have demonstrated potent anti-inflammatory effects, often through the inhibition of COX/LOX enzymes. There is also significant research into their use as antimicrobial agents, neuroprotective drugs, and cannabinoid receptor modulators. nih.govnih.govmdpi.com

Future research should involve screening a library of this compound derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities. High-throughput screening campaigns can identify initial "hits," which can then be optimized for potency and selectivity. nih.gov The structural features of the parent compound, including the pyrazole core, the flexible benzyl group, and the reactive amine, provide a foundation for developing compounds tailored to specific enzyme active sites or receptor binding pockets.

Table 2: Investigated Therapeutic Targets for Pyrazole Derivatives

| Therapeutic Area | Biological Target(s) | Example Pyrazole Class | Citation |

|---|---|---|---|

| Oncology | EGFR, VEGFR-2, CDK2, BRAF V600E, Aurora Kinases, PI3K | Fused pyrazoles, Pyrazole-linked benzimidazoles | nih.govmdpi.com |

| Inflammation | COX-2, 5-LOX, IRAK4 | Diarylpyrazoles, Pyrazole sulfonamides | nih.gov |

| Neurodegenerative Disease | MAO-A, GSK3β | Acetyl-diphenyl-pyrazolines | nih.gov |

| Infectious Disease | M. tuberculosis, HIV, MRSA | Aryl-isonicotinoyl-pyrazolines, Trifluoromethyl phenyl-pyrazoles | nih.govnih.gov |

| Metabolic Disorders | Cannabinoid Receptor 1 (CB1) | Biarylpyrazoles | nih.govacs.org |

Integration of Advanced Computational and Experimental Methodologies for Accelerated Drug Discovery

The integration of computational chemistry with experimental synthesis and screening is a cornerstone of modern drug discovery, offering a cost-effective and efficient path to novel therapeutics. eurasianjournals.comnih.gov For derivatives of this compound, these in silico methods can significantly accelerate the design-synthesize-test cycle.

Computational techniques play several key roles:

Molecular Docking: This method predicts the preferred binding orientation and affinity of a ligand to its target protein. eurasianjournals.com It can be used to screen virtual libraries of pyrazole analogues against known protein structures, prioritizing candidates for synthesis and reducing the need for extensive empirical screening. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. dntb.gov.ua For pyrazole derivatives, QSAR can help identify the key physicochemical properties (e.g., electronic, steric, hydrophobic) that govern efficacy, guiding the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions. eurasianjournals.comnih.gov This is crucial for validating docking results and understanding how a compound like a flexible pyrazole derivative adapts within a binding site. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. nih.gov Early assessment of these properties for novel pyrazole analogues allows for the deselection of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

By combining these computational approaches with high-throughput experimental screening, researchers can more effectively navigate the vast chemical space of possible pyrazole derivatives to identify lead compounds with promising therapeutic potential and drug-like properties. eurasianjournals.comnih.gov

Table 3: Role of Computational Methods in Pyrazole Drug Discovery

| Computational Method | Application in Drug Discovery | Specific Utility for Pyrazole Derivatives | Citation |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to targets. | Prioritizes virtual pyrazole libraries for synthesis; visualizes interactions within the target's active site. | eurasianjournals.comdntb.gov.ua |

| QSAR | Correlates chemical structure with biological activity. | Identifies key structural features of pyrazoles that enhance potency and selectivity. | dntb.gov.ua |

| MD Simulations | Evaluates the stability and dynamics of ligand-protein complexes. | Confirms the stability of the binding pose of flexible pyrazole analogues. | eurasianjournals.comnih.gov |

| ADME/Tox Prediction | Assesses pharmacokinetic and toxicity profiles in silico. | Enables early-stage filtering of pyrazole candidates with poor drug-like properties. | nih.gov |

Translational Research Pathways and Pre-clinical Development Considerations for Optimized Pyrazole Compounds

The successful translation of a promising pyrazole compound from a laboratory "hit" to a clinical candidate requires a structured preclinical development program. researchgate.net Once optimized analogues of this compound with high potency and selectivity are identified, they must undergo rigorous evaluation to establish a robust preclinical data package.

Key considerations in this pathway include:

In Vitro Pharmacological Profiling: The lead compounds must be tested in a battery of in vitro assays to confirm their mechanism of action and assess their activity in relevant cellular models (e.g., cancer cell lines, immune cells). nih.govmdpi.com For instance, pyrazole derivatives identified as potential anticancer agents are typically screened against a panel of human cancer cell lines to determine their potency (IC50/GI50 values) and spectrum of activity. nih.govmdpi.com

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In vivo studies in animal models are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (PK). These studies determine key parameters like half-life and bioavailability. nih.gov PD studies correlate the drug concentration with its biological effect, ensuring that therapeutic concentrations can be achieved and maintained at the target site.

Efficacy in Disease Models: The therapeutic benefit of the optimized pyrazole compounds must be demonstrated in relevant animal models of the target disease (e.g., xenograft models for cancer, inflammatory models for autoimmune diseases). mdpi.com

Lead Optimization: The preclinical phase is often an iterative process. If a lead compound shows deficiencies in its PK profile or in vivo efficacy, medicinal chemists may return to the design phase to synthesize further analogues with improved properties. nih.gov For example, modifications might be made to enhance metabolic stability or reduce off-target effects. nih.gov

The ultimate goal of this translational pathway is to select a single clinical candidate with a well-defined efficacy and safety profile that justifies its advancement into human clinical trials. The rich history of pyrazole derivatives in clinical use provides a strong foundation and valuable knowledge base to guide the preclinical development of novel analogues derived from this compound. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine, and how can intermediates be characterized?

The synthesis typically involves a multi-step process. For example:

- Step 1 : Condensation of 3-methoxybenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate .

- Step 2 : Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole ring .

- Step 3 : Functionalization of the pyrazole core (e.g., reduction or substitution) to introduce the amine group at the 4-position . Characterization : Intermediates are verified via IR (amide C=O stretch ~1650 cm⁻¹), H NMR (pyrazole ring protons at δ 7.5–8.5 ppm), and mass spectrometry .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- H NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), benzyl CH (δ ~5.2 ppm), and pyrazole NH (δ ~4.5–5.0 ppm, broad) .

- IR : Confirm NH stretching (~3350 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 217.27 (CHNO) .

Q. What safety precautions are essential when handling this compound?

- Storage : Keep in sealed glass containers at 2–8°C, away from heat/oxidizers .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hood use during synthesis to avoid inhalation .

- Decomposition Risks : Avoid strong oxidizers; hazardous decomposition products include CO and NO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step?

- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Optimization : Replace traditional solvents (e.g., ethanol) with DMF or THF for higher solubility of intermediates .

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .

Q. How do crystallographic methods resolve structural ambiguities in pyrazole derivatives?

- X-ray Diffraction : SHELX software (e.g., SHELXL) refines structures using high-resolution data. For twinned crystals, apply twin-law matrices and HKLF5 refinement .

- Challenges : Address disorder in the methoxybenzyl group by constraining thermal parameters .

- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G**) .

Q. What strategies mitigate instability of the amine group during functionalization?

- Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield NH during harsh reactions (e.g., acylations) .

- Low-Temperature Reactions : Conduct substitutions at 0–5°C to prevent oxidation .

- Stability Screening : Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water gradient) .

Contradictions in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.